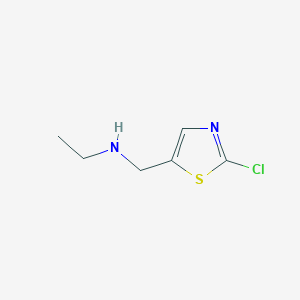

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide

Overview

Description

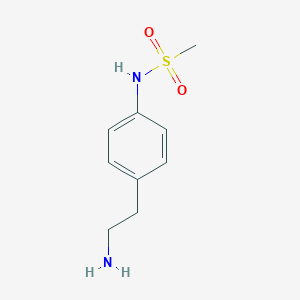

“N-(4-(2-Aminoethyl)phenyl)methanesulfonamide” is a chemical compound with the empirical formula C9H14N2O2S . It is a solid substance and has a molecular weight of 214.28 g/mol .

Molecular Structure Analysis

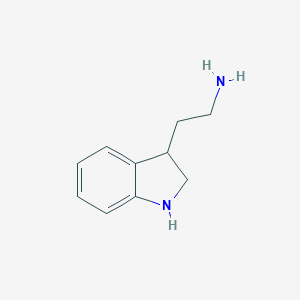

The SMILES string representation of this compound isCS(=O)(=O)NC1=CC=C(CCN)C=C1 . This indicates that the compound contains a methanesulfonamide group attached to a phenyl ring, which is further connected to an aminoethyl group. Physical And Chemical Properties Analysis

“N-(4-(2-Aminoethyl)phenyl)methanesulfonamide” is a solid substance . It has a molecular weight of 214.28 g/mol . The compound should be stored at 0-8 °C .Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

- The primary target of N-(4-(2-Aminoethyl)phenyl)methanesulfonamide is beta-secretase 1 (BACE1) . BACE1 plays a crucial role in the cleavage of amyloid precursor protein (APP) to produce beta-amyloid peptides, which are implicated in Alzheimer’s disease pathogenesis. By inhibiting BACE1, this compound reduces the production of beta-amyloid peptides .

- The compound’s interaction with BACE1 disrupts the normal processing of APP, ultimately decreasing the levels of toxic beta-amyloid species in the brain .

- The affected pathway is the amyloidogenic pathway . Normally, APP undergoes sequential cleavage by BACE1 and gamma-secretase to generate beta-amyloid peptides. By inhibiting BACE1, N-(4-(2-Aminoethyl)phenyl)methanesulfonamide interrupts this pathway, resulting in decreased beta-amyloid production .

- The compound’s action leads to a reduction in beta-amyloid accumulation, which is beneficial in Alzheimer’s disease management. By decreasing beta-amyloid burden, it may slow disease progression and improve cognitive function .

- Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. However, specific details regarding these factors are not readily accessible in the available data .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

N-[4-(2-aminoethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-14(12,13)11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYAAGQHMZVOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)